
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid is a complex organic compound with a unique structure. This compound is characterized by its hexahydroazulene core, which is a bicyclic structure, and various functional groups including formyl, hydroxy, and carboxylic acid groups. The presence of these functional groups makes the compound highly reactive and versatile in chemical synthesis and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the hexahydroazulene core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of functional groups: The formyl, hydroxy, and carboxylic acid groups can be introduced through various organic reactions such as oxidation, reduction, and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the formyl group can yield primary alcohols.
科学研究应用
(3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and covalent bonding with biological molecules.
相似化合物的比较
Similar Compounds
Azulene derivatives: Compounds with similar bicyclic structures but different functional groups.
Terpenoids: Natural products with similar structural motifs.
Synthetic analogs: Compounds designed to mimic the structure and reactivity of (3S)-3-Formyl-2,3,4,7,8,8abeta-hexahydro-4beta-hydroxy-8beta-(hydroxymethyl)-8-methyl-1H-3aalpha,7alpha-methanoazulene-6-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its hexahydroazulene core. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.
属性
分子式 |
C15H20O5 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20) |
InChI 键 |
HZVNIVFLQGTWOT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


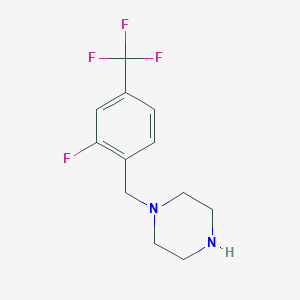
![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)

![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)
![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)

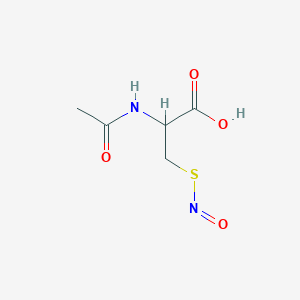
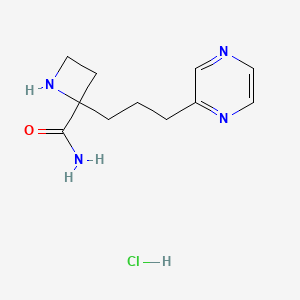
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
![N-((2',3-Dimethyl-[2,4'-bipyridin]-5-yl)methyl)-4-(pyridin-2-yl)-1H-pyrazole-1-carboxamide](/img/structure/B12297545.png)
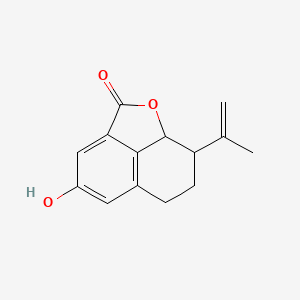
![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
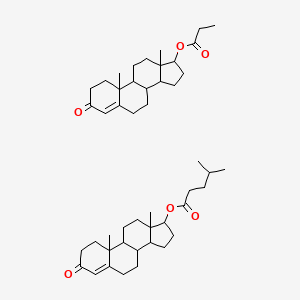
![4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)
